molecular formula C19H21N5O3S B2745549 N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 2415491-85-7

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B2745549
CAS No.: 2415491-85-7
M. Wt: 399.47
InChI Key: YCPXQEMZNJBPJO-UHFFFAOYSA-N
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Description

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylpyridazinyl group, an azetidinyl group, and an indole sulfonamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-23(28(26,27)15-4-5-16-13(8-15)9-19(25)20-16)14-10-24(11-14)18-7-6-17(21-22-18)12-2-3-12/h4-8,12,14H,2-3,9-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPXQEMZNJBPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3CC3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of molecular iodine as a catalyst under microwave irradiation to facilitate the formation of the azetidinone ring . This green and practical method ensures high yields and rapid reaction times.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems could help in achieving consistent quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzenesulfonamide
  • N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide

Uniqueness

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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